molecular formula C25H15ClN2OS B12922382 7H-Benzimidazo[2,1-a]benz[de]isoquinolin-7-one, 3(or 4)-[(4-chlorophenyl)thio]-11-methyl- CAS No. 68092-70-6

7H-Benzimidazo[2,1-a]benz[de]isoquinolin-7-one, 3(or 4)-[(4-chlorophenyl)thio]-11-methyl-

Cat. No.: B12922382
CAS No.: 68092-70-6
M. Wt: 426.9 g/mol
InChI Key: UQJPNWRXYFYENA-UHFFFAOYSA-N
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Description

7H-Benzimidazo[2,1-a]benz[de]isoquinolin-7-one, 3(or 4)-[(4-chlorophenyl)thio]-11-methyl- is a complex organic compound with a unique structure that combines benzimidazole and isoquinoline moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7H-Benzimidazo[2,1-a]benz[de]isoquinolin-7-one, 3(or 4)-[(4-chlorophenyl)thio]-11-methyl- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of N-methacryloyl-2-phenylbenzoimidazoles can be used to construct benzimidazo[2,1-a]isoquinolin-6(5H)-ones through various radical strategies .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

7H-Benzimidazo[2,1-a]benz[de]isoquinolin-7-one, 3(or 4)-[(4-chlorophenyl)thio]-11-methyl- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed using common reducing agents.

    Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl and methyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups into the molecule.

Scientific Research Applications

7H-Benzimidazo[2,1-a]benz[de]isoquinolin-7-one, 3(or 4)-[(4-chlorophenyl)thio]-11-methyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of 7H-Benzimidazo[2,1-a]benz[de]isoquinolin-7-one, 3(or 4)-[(4-chlorophenyl)thio]-11-methyl- involves its interaction with specific molecular targets. For instance, it can act as a fluorescent sensor for certain metal ions, with the mechanism of fluorescence enhancement being verified by computational methods . The compound’s biological activities may involve interactions with cellular pathways and enzymes, although specific details are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7H-Benzimidazo[2,1-a]benz[de]isoquinolin-7-one, 3(or 4)-[(4-chlorophenyl)thio]-11-methyl- is unique due to its specific combination of benzimidazole and isoquinoline moieties, along with the presence of a chlorophenylthio group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

68092-70-6

Molecular Formula

C25H15ClN2OS

Molecular Weight

426.9 g/mol

IUPAC Name

17-(4-chlorophenyl)sulfanyl-6-methyl-3,10-diazapentacyclo[10.7.1.02,10.04,9.016,20]icosa-1(20),2,4(9),5,7,12,14,16,18-nonaen-11-one

InChI

InChI=1S/C25H15ClN2OS/c1-14-5-11-21-20(13-14)27-24-18-10-12-22(30-16-8-6-15(26)7-9-16)17-3-2-4-19(23(17)18)25(29)28(21)24/h2-13H,1H3

InChI Key

UQJPNWRXYFYENA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N3C(=N2)C4=C5C(=C(C=C4)SC6=CC=C(C=C6)Cl)C=CC=C5C3=O

Origin of Product

United States

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